4,4'-Dimethoxydiphenylmethane

Thermal Properties Crystal Engineering Material Science

Generic diarylmethanes lack the electronic activation and thermal stability required for high-performance polymer and pharma syntheses. 4,4'-Dimethoxydiphenylmethane (CAS 726-18-1) solves this with para-methoxy substitution that enhances electrophilic reactivity (σp -0.27) and raises melting point to 100-101 °C for superior solid-state handling. Key advantages: accelerated electrophilic aromatic substitution for efficient monomer/polymer derivatization; predictable radical cation decay for photoinitiator and coating applications; balanced LogP (3.29) for drug-like scaffolds. Standard commercial purity ≥97%, ambient shipping, global delivery.

Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
CAS No. 726-18-1
Cat. No. B1593515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dimethoxydiphenylmethane
CAS726-18-1
Molecular FormulaC15H16O2
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC2=CC(=CC=C2)OC
InChIInChI=1S/C15H16O2/c1-16-14-7-3-5-12(10-14)9-13-6-4-8-15(11-13)17-2/h3-8,10-11H,9H2,1-2H3
InChIKeyMMTMYZRSBUVGOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dimethoxydiphenylmethane (CAS 726-18-1): Physicochemical & Procurement Overview


4,4'-Dimethoxydiphenylmethane (CAS 726-18-1, C₁₅H₁₆O₂, MW 228.29) is a para-substituted diarylmethane featuring two methoxy groups on a methylene-bridged bisphenyl scaffold . It is a crystalline solid with a melting point of 100–101 °C, a density of 1.052 g/cm³, and a logP of 3.29, indicating moderate lipophilicity [1]. The electron-donating methoxy substituents activate the aromatic rings, enabling electrophilic substitution chemistry and establishing its primary utility as an intermediate in pharmaceutical, polymer, and agrochemical syntheses .

1
Electronic Activation
Para-methoxy substituents activate aromatic rings for electrophilic derivatization chemistry.
2
Thermal Profile
Crystalline solid with elevated melting point supports high-temperature processing workflows.
3
Solubility Context
Moderate lipophilicity supports organic-phase synthesis and polymer compatibility.

4,4'-Dimethoxydiphenylmethane (CAS 726-18-1): Substitution Limitations


Substituting 4,4'-dimethoxydiphenylmethane with a generic diarylmethane analog is not technically sound. The para-methoxy substitution pattern is not an incidental structural feature; it fundamentally alters the compound's electronic character, thermal stability, and reactivity profile relative to its unsubstituted, hydroxyl, chloro, or amino counterparts . Specifically, the electron-donating effect of the methoxy groups lowers the oxidation potential and dramatically accelerates the rate of electrophilic aromatic substitution, dictating both synthetic yield and downstream material performance. As demonstrated in photochemical studies, the stability and decay pathways of the radical cation generated from this compound are distinct, directly impacting its behavior in charge-transfer and polymerization applications [1]. The following evidence guide quantifies these critical performance deltas.

4,4'-Dimethoxydiphenylmethane
Target para-methoxy diarylmethane
Unsubstituted diphenylmethane
Electronic activation absent
Lacks electron-donating substituents; electrophilic substitution rates and regioselectivity may shift substantially, altering synthetic yield profiles.
Hydroxy or amino analogs
Oxidation sensitivity differs
Stronger electron-donating character may increase side-reaction risk; thermal and photochemical stability profiles may not transfer directly.
Chloro-substituted analogs
Reversed electronic character
Electron-withdrawing para-Cl substituents deactivate the ring; reactivity window and charge-transfer behavior may not replicate methoxy-activated performance.

4,4'-Dimethoxydiphenylmethane (CAS 726-18-1): Comparative Evidence Guide


Thermal Stability: Elevated Melting Point vs. Diphenylmethane

Compared to unsubstituted diphenylmethane, 4,4'-dimethoxydiphenylmethane exhibits a significantly elevated melting point, directly attributable to the enhanced intermolecular interactions and increased molecular weight conferred by the para-methoxy substituents. This increased thermal stability impacts storage, handling, and performance in high-temperature applications .

Melting Point
Reported
100–101 °C vs 22–26 °C
Δ ~ +78 °C
Supports solid-state thermal processing fit
Enhanced intermolecular interactions from para-OCH3
Thermal Properties Crystal Engineering Material Science

Electron-Donating Strength: Methoxy vs. Common Substituents

The electron-donating capacity of the para-methoxy substituent is quantifiably different from other common substituents. The Hammett σp constant for -OCH₃ is -0.27, indicating a strong electron-donating effect that activates the aromatic ring toward electrophilic substitution. This value is significantly more negative than -OH (σp = -0.37) but more positive than -NH₂ (σp = -0.66), and stands in stark contrast to the electron-withdrawing -Cl (σp = +0.23) [1]. This electronic profile directly influences reaction rates and regioselectivity in Friedel-Crafts and other electrophilic processes .

Hammett σp
Class-level
-OCH3: σp = -0.27
vs -Cl: +0.23; vs -NH2: -0.66
Context-dependent reactivity window
Moderate activation balances yield and side-reaction risk
Electron-Donating Capacity Hammett Constants Reaction Kinetics

Radical Cation Behavior: Photochemical Electron Transfer

In photoinduced electron transfer studies with quinones in acetonitrile, the cation radical of 4,4'-dimethoxydiphenylmethane exhibits a unique decay pathway profile. The reactivity of the cation radical is dependent on the electron affinity of the quinone sensitizer, with distinct competitive decay channels observed that are not present for unsubstituted diphenylmethane or other 4,4'-disubstituted analogs. This behavior has direct implications for applications involving charge-transfer complexes and photopolymerization [1].

Photochemical ET
Reported
Distinct decay pathway branching with quinone sensitizers in acetonitrile
Supports photochemical application review
Pathway unique to strong electron-donating para-substituents
Photochemistry Electron Transfer Radical Ions

Lipophilicity: LogP vs. Hydroxy and Amino Analogs

The octanol-water partition coefficient (LogP) quantifies the lipophilic character of a compound, which governs its solubility in organic solvents and its ability to cross biological membranes. 4,4'-Dimethoxydiphenylmethane has a calculated LogP of 3.29, placing it in a moderate lipophilicity range that is distinct from the more hydrophilic 4,4'-dihydroxydiphenylmethane (bisphenol F, estimated LogP ~2.2) and the more lipophilic 4,4'-dichlorodiphenylmethane (estimated LogP ~4.8) [1][2][3].

LogP
Reported
3.29 vs ~2.2 (dihydroxy) and ~4.8 (dichloro)
Supports organic-phase synthesis fit
Intermediate lipophilicity range; avoids chlorinated persistence concerns
Lipophilicity Solubility Drug Design

Synthetic Yield: Anisole Condensation over Solid Acid Catalysts

The synthesis of 4,4'-dimethoxydiphenylmethane via liquid-phase condensation of anisole with paraformaldehyde over benzylsulfonic acid-functionalized mesoporous Zr-TMS catalysts has been optimized to achieve a conversion of 82% and a selectivity of 96% to the desired product under specific conditions (90 °C, anisole/p-HCHO molar ratio of 6:1, catalyst loading 0.05 g/cm³). While no direct comparative study with other diarylmethane syntheses is available under identical conditions, the high selectivity and moderate conversion demonstrate the feasibility of this compound's production using heterogeneous catalysis, a key consideration for industrial-scale procurement [1].

Catalytic Synthesis
Context-dependent
Conversion 82%
Selectivity 96%
Supports catalytic route feasibility
Zr-TMS-BSA catalyst; anisole/p-HCHO at 90 °C
Catalysis Green Chemistry Process Optimization

4,4'-Dimethoxydiphenylmethane (CAS 726-18-1): Application Scenarios


High-Temperature Resins & Adhesives Intermediate

The elevated melting point (100–101 °C) relative to unsubstituted diphenylmethane (22–26 °C) makes 4,4'-dimethoxydiphenylmethane a superior building block for polymers requiring enhanced thermal stability. Its solid-state integrity at ambient temperatures simplifies handling and formulation, while the electron-donating methoxy groups facilitate subsequent cross-linking or functionalization reactions. This combination of properties is particularly valuable in the production of epoxy resins, phenolic resins, and high-performance adhesives used in electronics and aerospace applications.

Photochemical Initiator & Charge-Transfer Material

The unique radical cation decay pathways of 4,4'-dimethoxydiphenylmethane, as characterized in acetonitrile with quinone sensitizers [1], enable its use as a photoinitiator or charge-transfer component in UV-curable coatings, photoresists, and organic electronics. Unlike unsubstituted or chloro-substituted diarylmethanes, the methoxy derivative exhibits a controlled and predictable photochemical response, which is essential for achieving consistent curing profiles and pattern fidelity in microfabrication processes.

Lipophilic Building Block for Pharma & Agrochemicals

With a LogP of 3.29, 4,4'-dimethoxydiphenylmethane occupies a 'Goldilocks' zone of lipophilicity—more membrane-permeable than bisphenol F (LogP ~2.2) yet less environmentally persistent than chlorinated diarylmethanes (LogP ~4.8) [2]. This balanced lipophilicity, coupled with the synthetic versatility conferred by the activated aromatic rings , makes it an ideal scaffold for constructing drug-like molecules and crop protection agents where oral bioavailability or foliar uptake is a critical design parameter.

Specialty Monomers via Electrophilic Derivatization

The moderate electron-donating capacity of the para-methoxy group (Hammett σp = -0.27) [3] activates the aromatic rings toward electrophilic substitution without rendering the molecule overly sensitive to oxidation. This activation profile is exploited in the synthesis of functionalized monomers—such as nitrated, halogenated, or acylated derivatives—that serve as building blocks for liquid crystal polymers, nonlinear optical materials, and specialty resins. The selectivity observed in catalytic condensation (96% to desired product) [4] further underscores its suitability for efficient derivatization.

Application
Selection Property
Validation Focus
High-temperature polymer intermediate
Thermal stability and electronic activation
Dimensional stability under thermal processing; cross-linking efficiency
Photochemical initiator research
Radical cation decay pathway context
Photoresist curing profile consistency; charge-transfer response
Lipophilic scaffold synthesis
Intermediate lipophilicity range
Organic-phase solubility; membrane-permeability context review
Electrophilic derivatization studies
Moderate electronic activation profile
Derivatization efficiency and regioselectivity under catalytic conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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